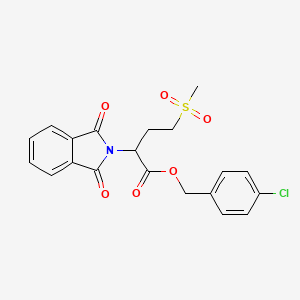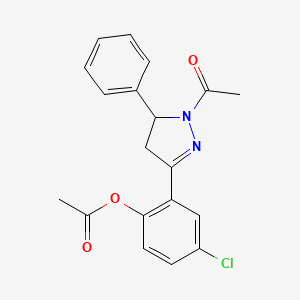![molecular formula C22H22N4O4S B4060242 4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B4060242.png)
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Descripción general
Descripción
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.13617637 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Profile
A study by Norman, Minick, and Rigdon (1996) examined phthalimide and isoindolinone derivatives, which are structurally related to 4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone. These compounds were evaluated for their potential as antipsychotic agents, particularly their in vitro activity at dopamine D2 and serotonin 5-HT1a and 5-HT2 receptors, and their in vivo ability to antagonize apomorphine-induced responses in mice. This research highlights the compound's relevance in developing potential antipsychotic medications (Norman, Minick, & Rigdon, 1996).
Curing Behaviors in Epoxy Resins
Lin et al. (2014) explored the unique curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. The research focused on the solvent effect during synthesis and found that the pyridinyl group acts as a catalyst for the ring opening of benzoxazine, leading to potential applications in the development of thermosets with good thermal properties. This study suggests potential industrial applications of related compounds in materials science (Lin et al., 2014).
Antimicrobial Activities
Bektaş et al. (2010) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which are structurally related to the compound . The study revealed that some of these synthesized compounds exhibited good to moderate activities against various microorganisms, indicating the potential of such compounds in antimicrobial research (Bektaş et al., 2010).
Metabolic Pathways in Antidepressants
Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant structurally similar to the compound . They identified the enzymes involved in the in vitro oxidative metabolism of this antidepressant, revealing insights into the metabolic pathways and potential interactions of similar compounds (Hvenegaard et al., 2012).
Photoisomerization in Organic Chemistry
An (1990) conducted research on the synthesis of α-substituted cinnamoyl piperazines and their photoisomerization under various light conditions. This study provides valuable insights into the photochemical properties of compounds containing piperazine units, which could have implications in organic synthesis and materials science (An, 1990).
Potential Atypical Antipsychotic Agents
Another study by Norman et al. (1994) focused on novel cyclic amides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists. The compounds showed promise as potential atypical antipsychotic agents, indicative of their potential therapeutic applications in treating schizophrenia and related disorders (Norman et al., 1994).
Propiedades
IUPAC Name |
4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20-14-16(15-26(20)17-6-2-1-3-7-17)22(28)25-12-10-24(11-13-25)21-18-8-4-5-9-19(18)31(29,30)23-21/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCCIGGSGUDKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4060164.png)
![N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
![2-Methyl-7-[(2-methylphenyl)[(6-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B4060181.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B4060195.png)

![2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4060213.png)
![ethyl 1'-[6-(dimethylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B4060217.png)
![N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4060227.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060249.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4060251.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4060263.png)
